molecular formula C22H26ClN3O5S B2463698 N1-(4-chlorobenzyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-20-4

N1-(4-chlorobenzyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2463698
CAS No.: 872724-20-4
M. Wt: 479.98
InChI Key: GYYVSWPXTUKMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a high-purity synthetic organic compound intended for research applications. This molecule features a complex structure comprising an oxalamide core, a 4-chlorobenzyl group, a 1,3-oxazinan-2-yl moiety, and a 2,5-dimethylphenylsulfonyl group. Compounds with sulfonamide and oxalamide functional groups are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or receptor modulators . Its specific research value may include investigation as a potential lead compound for pharmaceutical development, particularly in areas such as enzyme inhibition, where sulfonamide-containing compounds are widely studied . The presence of the sulfonyl group adjacent to the oxazinan-2-yl ring suggests potential for targeting hydrolytic enzymes or serving as a transition state analog. Researchers are exploring its mechanism of action, which may involve binding to active sites of enzymes or interfering with protein-protein interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-15-4-5-16(2)19(12-15)32(29,30)26-10-3-11-31-20(26)14-25-22(28)21(27)24-13-17-6-8-18(23)9-7-17/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYVSWPXTUKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxalamide backbone : This structural motif is known for its ability to interact with biological targets.
  • Chlorobenzyl and dimethylphenyl groups : These substituents may enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that oxalamide derivatives often exhibit anticancer properties. The structural components of this compound suggest potential interactions with cellular pathways involved in cancer proliferation.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against various strains of bacteria and fungi. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are well-known for their antibacterial properties.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cell division and metabolic processes in pathogens.
  • Disruption of cellular membranes : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity.

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of oxalamide derivatives reported that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity.

CompoundCancer Cell LineIC50 (µM)
Oxalamide AHeLa15
Oxalamide BMCF710
N1-(4-chlorobenzyl)-N2...HepG2TBD

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of sulfonamide-containing compounds. The findings indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa12

Comparison with Similar Compounds

N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide

Key Structural Differences :

  • Backbone: Both compounds share an oxalamide core. However, the compared compound substitutes azetidinone (β-lactam) rings instead of the 1,3-oxazinan ring, introducing distinct steric and electronic profiles.
  • Substituents : The presence of 4-hydroxy-3-methoxyphenyl and additional chloro groups contrasts with the 2,5-dimethylphenylsulfonyl group in the target compound.

Spectroscopic Characterization :

  • IR Spectroscopy : Both compounds show N-H (3250–3350 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. However, the analog exhibits β-lactam C-N stretches (1250–1300 cm⁻¹) absent in the target compound .
  • NMR Data : The analog’s ¹H-NMR reveals methoxy protons (δ 3.8–4.0 ppm) and β-lactam-related protons (δ 4.5–5.5 ppm), while the target compound’s 1,3-oxazinan protons would appear at δ 3.5–4.2 ppm .
Parameter Target Compound Azetidinone Analog
Core Structure 1,3-Oxazinan with sulfonyl group β-Lactam (azetidinone) rings
Key Functional Groups 2,5-Dimethylphenylsulfonyl, 4-chlorobenzyl 4-Hydroxy-3-methoxyphenyl, multiple chloro
Synthetic Solvent Not specified in evidence 1,4-Dioxane/chloroform
IR C-N Stretch Absent 1250–1300 cm⁻¹ (β-lactam)

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Structural Differences :

  • Heterocycle : This compound features a pyrazole core instead of oxalamide or oxazinan systems.
  • Functional Groups : A trifluoromethyl group and sulfanyl moiety replace the sulfonyl and chlorobenzyl groups.

Research Findings and Implications

Bioactivity Predictions

  • The 2,5-dimethylphenylsulfonyl group in the target compound likely enhances metabolic stability compared to the β-lactam analog’s hydroxy-methoxy substituents, which may undergo glucuronidation .

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